

A Comparative Guide to Structure-Activity Relationships of 4-Substituted Indazoles

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Compound of Interest

Compound Name: 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole

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Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs.[1][2] Compounds featuring this moiety exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Notable examples of indazole-containing drugs include Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1]

This guide focuses on the critical role of substituents at the 4-position of the indazole ring in modulating biological activity. Strategic modifications at this position have been shown to significantly impact potency, selectivity, and pharmacokinetic properties of these compounds across various target classes. We will delve into a comparative analysis of 4-substituted indazoles as inhibitors of key drug targets, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

Comparative Structure-Activity Relationship (SAR) Studies

The strategic placement of substituents on the indazole ring can dramatically influence the compound's interaction with its biological target. The 4-position, in particular, often projects into solvent-exposed regions or can be tailored to exploit specific sub-pockets within an active site.

4-Substituted Indazoles as Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP. The substituent at the 4-position can be crucial for achieving selectivity and potency.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[3] While comprehensive SAR tables for 4-substituted indazoles as p38 inhibitors are not readily available in single publications, the literature suggests that this position is a key area for modification.

- **Key Insight:** The 4-position of the indazole ring in p38 inhibitors often points towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various functional groups to modulate physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions.

The serine/threonine kinase Akt (Protein Kinase B) is a central node in cell survival and proliferation pathways, and its dysregulation is implicated in cancer.

- **Key Insight:** For Akt inhibitors based on the A-443654 scaffold, substitution at the C7 position of the indazole ring (which is structurally analogous to the 4-position in terms of vector space) is a strategy to achieve selectivity for analog-sensitive (as) mutants over the wild-type (wt) enzyme. Even a small methyl group at this position can clash with the gatekeeper methionine residue in the wild-type kinase.[4]

Table 1: SAR of 7-Substituted Indazole Analogs as Akt Inhibitors[4]

Compound	R2	R7	Akt1-wt IC50 (nM)	Akt1-as1 IC50 (nM)	Akt1-as2 IC50 (nM)
Parent	H	H	1.6	28	35
Y4a	H	Me	> 10,000	1800	2200

4-Substituted Indazoles as CC-Chemokine Receptor 4 (CCR4) Antagonists

CCR4 is a G-protein coupled receptor (GPCR) that plays a role in inflammatory diseases such as asthma and atopic dermatitis. Allosteric antagonists of CCR4 have been developed, with the 4-position of the indazole ring being a key point of interaction.

- Key Insight: Methoxy and hydroxyl groups at the C4 position of indazole arylsulfonamides are particularly effective for potent CCR4 antagonism. This suggests that hydrogen bond donating or accepting capabilities at this position are crucial for binding to an intracellular allosteric site.[5][6]

Table 2: SAR of 4-Substituted Indazole Arylsulfonamides as CCR4 Antagonists[5]

Compound	R4	Mean pIC50
7e	H	6.5
7f	OMe	7.5
7g	OH	7.4
7h	F	6.8
7i	Cl	6.7
7j	Me	6.6
7k	CHF2	7.1

4-Substituted Indazoles as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.

- Key Insight: Introduction of a bromine or a nitro group at the C4 position of the 1H-indazole ring leads to potent nNOS inhibition, with activity comparable to the well-known inhibitor 7-nitroindazole.[7] This highlights the importance of electron-withdrawing groups at this position for nNOS inhibitory activity.

Table 3: SAR of 4-Substituted Indazoles as nNOS Inhibitors[7]

Compound	R4	% Inhibition at 10 μ M
Indazole	H	25
4-Bromoindazole	Br	95
4-Nitroindazole	NO ₂	98
7-Nitroindazole	-	100

4-Substituted Indazoles as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for DNA repair. PARP inhibitors have emerged as a successful class of anticancer agents, especially for tumors with BRCA mutations.[8]

- Key Insight: While many clinically approved PARP inhibitors like Niraparib are 2H-indazoles, the exploration of substitutions on the indazole ring is a key strategy in the development of new PARP inhibitors. The 4-position can be utilized to fine-tune the physicochemical properties and explore interactions with the surrounding amino acid residues in the NAD⁺ binding pocket.

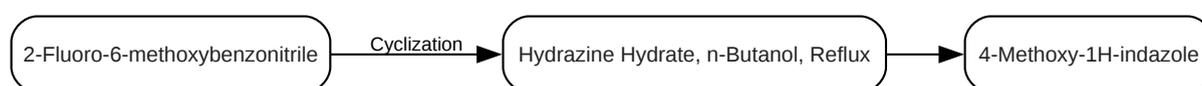
Experimental Protocols

Synthesis of 4-Substituted Indazoles

A variety of synthetic routes to substituted indazoles have been developed. Below is a general, representative procedure for the synthesis of a 4-substituted indazole, which can be adapted based on the desired substituent.

This protocol is based on the synthesis of related indazole arylsulfonamides.[5]

- Starting Material: 2-Fluoro-6-methoxybenzonitrile.
- Step 1: Indazole Formation.
 - To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).
 - Heat the reaction mixture to reflux for 16 hours.
 - Cool the reaction to room temperature and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1H-indazole.



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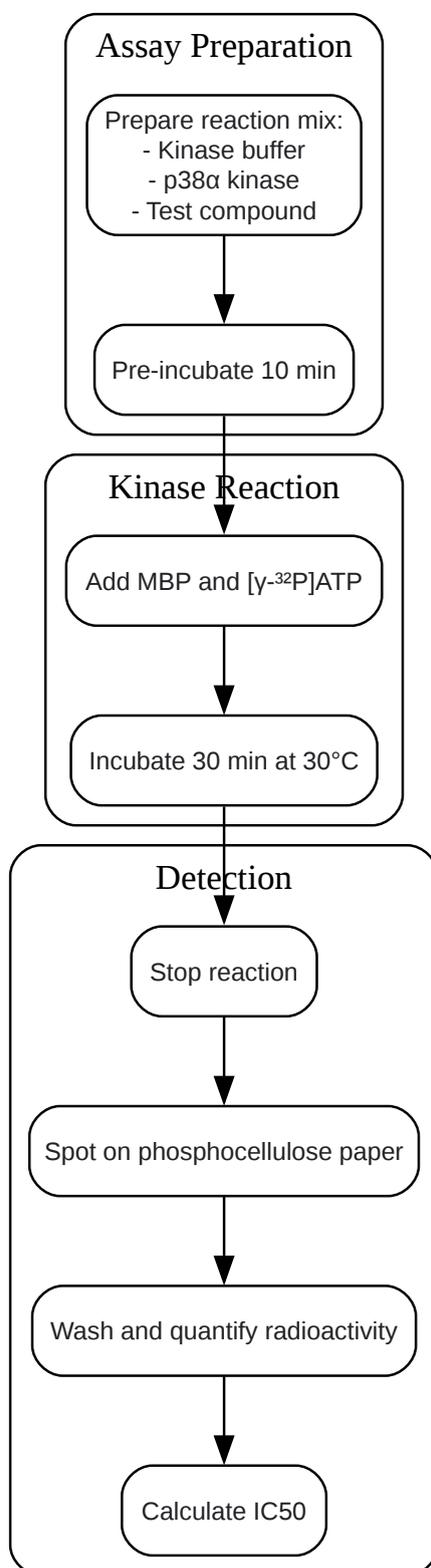
Caption: General synthesis of a 4-substituted indazole.

Biological Assays

This protocol is a representative example of an in vitro kinase assay.

- Materials: Recombinant human p38 α kinase, myelin basic protein (MBP) as a substrate, [γ -³²P]ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
- Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, p38 α kinase, and the 4-substituted indazole test compound at various concentrations.
- Pre-incubate the mixture for 10 minutes at room temperature.
- Initiate the kinase reaction by adding MBP and [γ -³²P]ATP.
- Incubate the reaction for 30 minutes at 30°C.
- Stop the reaction by adding phosphoric acid.
- Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ -³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

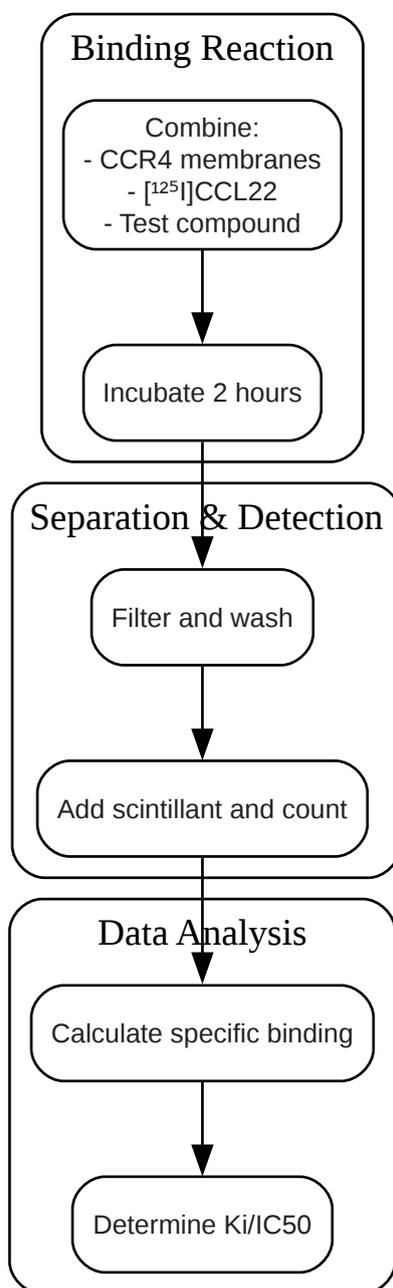


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Caption: Workflow for a p38 MAP kinase inhibition assay.

This is a typical radioligand binding assay for a GPCR target.

- Materials: Membranes from cells expressing human CCR4, [¹²⁵I]CCL22 (radioligand), binding buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA), unlabeled CCL22 for non-specific binding determination, and 4-substituted indazole test compounds.
- Procedure:
 - In a 96-well plate, combine the CCR4-expressing membranes, [¹²⁵I]CCL22, and the test compound at various concentrations.
 - For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CCL22.
 - Incubate the plate for 2 hours at room temperature with gentle shaking.
 - Harvest the membranes onto a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
 - Dry the filter plate and add scintillation cocktail.
 - Count the radioactivity in a scintillation counter.
 - Calculate the specific binding and determine the K_i or IC₅₀ value for each compound.



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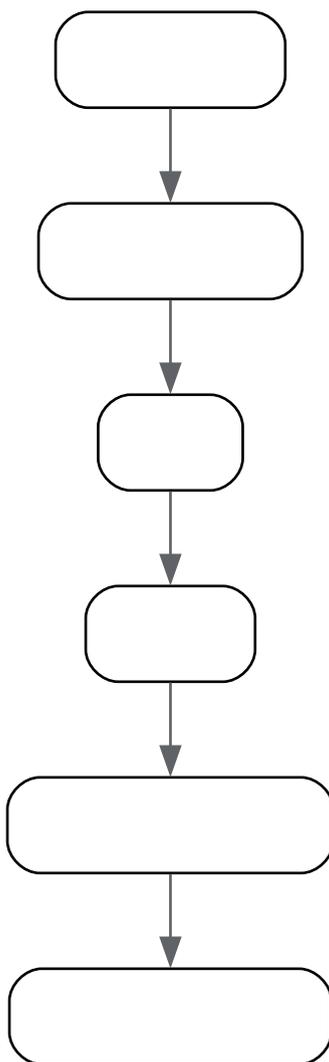
Caption: Workflow for a CCR4 radioligand binding assay.

Signaling Pathways

Understanding the signaling pathways in which these targets operate is crucial for rational drug design.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1]

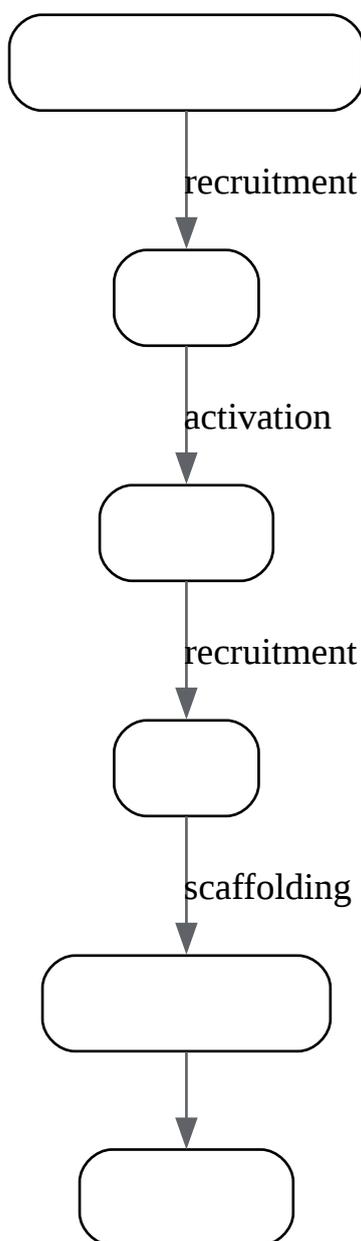


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Caption: Simplified p38 MAP Kinase signaling pathway.

PARP in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks.



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Caption: Role of PARP-1 in DNA single-strand break repair.

Conclusion and Future Directions

The 4-position of the indazole ring is a versatile handle for medicinal chemists to fine-tune the pharmacological properties of drug candidates. As demonstrated in this guide, substituents at this position can profoundly influence potency and selectivity across diverse target classes, including kinases, GPCRs, and enzymes involved in DNA repair and neurotransmission. The

provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the rich chemical space of 4-substituted indazoles.

Future efforts in this area will likely focus on the development of highly selective inhibitors by leveraging a deeper understanding of the structural biology of the targets. The use of computational modeling and structure-based drug design will continue to be instrumental in predicting the optimal substituents at the 4-position to achieve desired pharmacological profiles. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of 4-substituted indazoles will undoubtedly open new avenues for drug discovery.

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